2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]-4-methylpentanoic acid methyl ester
Description
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C20H22N4O4S/c1-12(2)9-15(19(27)28-3)22-16(25)11-29-20-23-17(13-7-5-4-6-8-13)14(10-21)18(26)24-20/h4-8,12,15H,9,11H2,1-3H3,(H,22,25)(H,23,24,26) |
InChI Key |
AKPKVAZBSUXKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Phenyl-4-oxo-1H-pyrimidine-2-thiol
The pyrimidinone core is typically synthesized via the Biginelli reaction or cyclocondensation of thiourea with β-keto esters. For example, reacting ethyl benzoylacetate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux conditions yields 6-phenyl-4-oxo-1H-pyrimidine-2-thiol.
Reaction Conditions
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Concentrated HCl (0.1 equiv)
-
Temperature: 78°C (reflux)
-
Duration: 12–16 hours
-
Yield: 65–72%
Cyano Group Introduction
The cyano group at position 5 is introduced via nucleophilic substitution or oxidative cyanation. Treating 6-phenyl-4-oxo-1H-pyrimidine-2-thiol with cyanogen bromide (1.5 equiv) in dimethylformamide (DMF) at 0–5°C achieves selective cyanation.
Key Parameters
-
Temperature control (<10°C) to minimize side reactions
-
Anhydrous conditions to prevent hydrolysis
-
Yield: 58–63%
Thioether Linkage Formation
Chloroacetylation of the Pyrimidinone Thiol
The thiol group undergoes alkylation with 2-chloroacetyl chloride (1.1 equiv) in the presence of a base. Using triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −20°C ensures minimal disulfide formation.
Reaction Profile
-
Solvent: THF
-
Base: Triethylamine
-
Temperature: −20°C to 0°C
-
Duration: 2–4 hours
-
Yield: 70–75%
Amination with Methyl 2-Amino-4-methylpentanoate
The chloroacetyl intermediate reacts with methyl 2-amino-4-methylpentanoate (1.05 equiv) in acetonitrile under reflux. Catalytic potassium iodide (0.05 equiv) enhances nucleophilic displacement efficiency.
Optimization Insights
-
Solvent: Acetonitrile
-
Additive: KI (catalytic)
-
Temperature: 82°C (reflux)
-
Duration: 8–10 hours
-
Yield: 68–73%
Esterification and Final Product Isolation
Purification and Crystallization
The crude product is purified via recrystallization from a mixture of ethyl acetate and hexanes (1:3 v/v). Analytical HPLC confirms purity (>99%), and spectroscopic methods (¹H NMR, LC-MS) validate structural integrity.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidinone synthesis | Ethanol, HCl, reflux | 65–72 | 95–98 |
| Cyanation | Cyanogen bromide, DMF, 0–5°C | 58–63 | 90–93 |
| Thioether formation | 2-Chloroacetyl chloride, THF, −20°C | 70–75 | 97–99 |
| Amination | Methyl 2-amino-4-methylpentanoate, KI, reflux | 68–73 | 94–96 |
| Esterification | SOCl₂, methanol, 0°C to RT | >95 | >99 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyanation : Competing nitrile formation at position 4 is suppressed by steric hindrance from the phenyl group.
-
Thioether Stability : The thioether bond is prone to oxidation; thus, reactions are conducted under N₂ atmosphere.
-
Racemization during Amination : Chiral integrity of the amino ester is preserved by avoiding strong bases and high temperatures.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for exothermic steps (e.g., chloroacetylation) to enhance safety and reproducibility. Solvent recovery systems minimize waste, and in-line PAT (Process Analytical Technology) monitors critical quality attributes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities, which can be attributed to their ability to inhibit key enzymes in microbial metabolism .
Anti-inflammatory Activity
Research indicates that the compound may act as an anti-inflammatory agent . In silico studies have suggested that it could inhibit the enzyme 5-lipoxygenase , which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses . This suggests potential applications in treating conditions like asthma and arthritis.
Anticancer Properties
The structural similarities with other known anticancer agents position this compound as a potential candidate for cancer therapy. Preliminary studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells, making them valuable in the development of new chemotherapeutic agents .
Neuroprotective Effects
There is emerging evidence that compounds similar to this one may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often mediated through the modulation of oxidative stress pathways and inhibition of neuroinflammation .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including the target compound, using molecular docking techniques. The results indicated strong binding affinities to the active site of 5-lipoxygenase, suggesting that modifications to this compound could enhance its efficacy as an anti-inflammatory drug .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that similar pyrimidine compounds showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the need for further exploration into structure-activity relationships to optimize therapeutic effects .
Mechanism of Action
The mechanism of action of methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The cyano and sulfanyl groups can play crucial roles in binding to the target molecules, while the pyrimidine ring can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyrimidinone core and thioether linkage are shared with several analogs, but differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Core Structure and Substitution Patterns
- Target Compound: Pyrimidinone Core: Positions 5 (cyano), 4 (oxo), 6 (phenyl), and 2 (thioether). Side Chain: Methyl ester group enhances lipophilicity. Key Features: The electron-withdrawing cyano group at position 5 may enhance electrophilicity, influencing reactivity or target binding.
- Compound from : Structure: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile. Key Differences: Incorporates a tetrahydrofuran ring, tert-butyldimethylsilyl (TBS) protecting group, and a phosphino-propanenitrile side chain. The TBS group increases steric bulk, reducing solubility compared to the target compound .
- Compound from : Structure: 7-Amino-5-(4-chlorophenyl or 4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile. Key Differences: Chloro or methoxy substituents at position 5 instead of cyano; fused pyrido ring system. The thioxo (C=S) group at position 2 may engage in stronger hydrogen bonding than the thioether (C-S-C) in the target compound .
Structural and Electronic Effects
- Cyano vs. This contrasts with the electron-donating methoxy group in ’s compound, which may enhance π-π stacking interactions .
- Thioether vs. Thioxo : The thioether linkage in the target compound is less polar than the thioxo group in ’s analog, possibly reducing hydrogen-bonding capacity but improving membrane permeability.
- Steric Effects : The TBS group in ’s compound creates steric hindrance, likely reducing enzymatic degradation but also limiting target engagement compared to the target compound’s simpler side chain .
Biological Activity
The compound 2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]-4-methylpentanoic acid methyl ester represents a complex organic structure with potential implications in medicinal chemistry. Its unique features, including a pyrimidine ring and various functional groups, suggest diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate. Its molecular formula is , and it has a molecular weight of approximately 420.44 g/mol. The structural components include:
| Component | Description |
|---|---|
| Pyrimidine Ring | Central to the compound's biological activity |
| Cyano Group | Potential for interaction with biological targets |
| Sulfanyl Group | May form covalent bonds with thiol groups |
| Methyl Ester | Enhances lipophilicity and bioavailability |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.
- Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing various cellular functions.
- Nucleic Acid Interaction : The pyrimidine structure allows for interactions with DNA and RNA, which could interfere with their replication and function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have highlighted the potential of this compound in targeting cancer cells. It may act by inhibiting key enzymes involved in tumor growth or by inducing apoptosis in malignant cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various bacterial strains. Its structural features allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Neuroprotective Effects
Preliminary studies suggest that the compound may exert neuroprotective effects by modulating pathways related to oxidative stress and inflammation.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of the target compound.
- Anticancer Studies : A study on pyrimidine derivatives revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer properties .
- Antimicrobial Evaluation : Research on related compounds demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, indicating that structural similarities may confer similar antimicrobial properties .
- Neuroprotective Research : A study examining the effects of pyrimidine derivatives on neuronal cells found that certain modifications led to reduced apoptosis and improved cell survival under stress conditions .
Q & A
Q. What are the recommended methodologies for synthesizing 2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]-4-methylpentanoic acid methyl ester, and how can reaction conditions be optimized?
- Methodology :
- Key Steps :
Thioether Formation : React 5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-thiol with α-chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in THF) to form the thioether intermediate.
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with methyl 2-amino-4-methylpentanoate.
Esterification : Final esterification steps may require methanol as a solvent with catalytic sulfuric acid .
- Optimization Tips :
- Temperature : Maintain 0–5°C during thioether formation to minimize side reactions.
- Solvent Selection : Use anhydrous DMF for amide coupling to enhance solubility and reaction efficiency.
- Purification : Employ gradient silica gel chromatography (hexane:ethyl acetate) for intermediates, followed by recrystallization from ethanol for the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR :
- ¹H/¹³C NMR : Identify thioether (δ ~3.8–4.2 ppm for SCH₂), ester carbonyl (δ ~170–175 ppm), and pyrimidinone NH (δ ~10–12 ppm).
- HSQC/HMBC : Confirm connectivity between the thioether sulfur and adjacent carbons.
- Data Interpretation :
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of this compound?
- SAR Design :
- Structural Modifications :
- Vary substituents on the pyrimidinone ring (e.g., replace phenyl with trifluoromethyl or methoxy groups).
- Modify the ester group (e.g., ethyl vs. methyl esters) to assess hydrolysis stability.
2. Assay Selection : - Use kinase inhibition assays (e.g., EGFR or CDK2) to test potency, given the pyrimidinone core’s role in ATP-binding pocket interactions.
- Perform cytotoxicity profiling (e.g., IC₅₀ in HEK293 or HeLa cells) to evaluate selectivity .
- Data Analysis :
- Apply multivariate regression models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?
- Root-Cause Analysis :
- Synthesis : Compare reaction conditions (e.g., solvent purity, catalyst batches) from protocols in and . For example, trace water in DMF can reduce amide coupling efficiency by 20–30%.
- Biological Assays : Validate cell line authenticity (STR profiling) and ensure consistent ATP concentrations in kinase assays.
- Resolution Strategies :
Q. What methodologies are recommended for designing enzyme inhibition kinetic studies with this compound?
- Experimental Design :
- Enzyme Preparation : Use recombinant enzymes (e.g., expressed in E. coli BL21) with ≥95% purity (SDS-PAGE verified).
- Kinetic Assays :
- Initial Rate Method : Measure velocity at varying substrate concentrations (0.5–10× Km) and inhibitor concentrations (0–100 µM).
- IC₅₀ Determination : Use a 12-point dilution series in triplicate.
3. Data Modeling : - Fit data to Michaelis-Menten or Morrison equations (for tight-binding inhibitors) using software like GraphPad Prism.
- Calculate Ki values via Cheng-Prusoff equation for competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
